molecular formula C19H21BF2O3 B8209020 3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester

3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester

Cat. No.: B8209020
M. Wt: 346.2 g/mol
InChI Key: JUGLHYVPIYMQHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester typically involves the reaction of 3-benzyloxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

These steps are facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the palladium complex .

Biological Activity

3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (C19H21BF2O3) is a boronic ester that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both benzyloxy and difluorophenyl groups, enhances its reactivity and selectivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C19H21BF2O3
  • Molecular Weight : 346.18 g/mol
  • IUPAC Name : 2-(3-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : Not specified in the sources

Synthesis

The synthesis of 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2,6-difluorophenylboronic acid with pinacol under anhydrous conditions. This process often employs dehydrating agents to prevent hydrolysis and maximize yield. The reaction is generally carried out using palladium catalysts in an inert atmosphere to facilitate the cross-coupling reactions essential for forming complex organic structures .

The biological activity of this compound is primarily attributed to its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The mechanism involves several key steps:

  • Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.
  • Transmetalation : The boronic ester transfers its organic group to the palladium complex.
  • Reductive Elimination : The final coupled product is formed, regenerating the palladium catalyst.

This mechanism allows for the formation of biaryl compounds that are crucial intermediates in drug development and materials science.

Biological Activity and Applications

Research indicates that 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester has potential applications in various fields:

  • Medicinal Chemistry : It is used in synthesizing biologically active compounds that may serve as drug candidates targeting specific diseases.
  • Chemical Biology : The compound can act as a probe for studying biological pathways due to its ability to form stable complexes with biomolecules.
  • Material Science : It is employed in producing advanced materials such as polymers and electronic components .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester, it is useful to compare it with other boronic esters:

Compound NameStructureKey FeaturesApplications
Phenylboronic Acid Pinacol EsterC13H15BO3Lacks fluorine substituentsGeneral organic synthesis
2,6-Difluorophenylboronic Acid Pinacol EsterC19H20BF2O3Similar structure but without benzyloxy groupLimited solubility
4-Isoxazoleboronic Acid Pinacol EsterVariesHeterocyclic structureDifferent reactivity profile

The presence of both benzyloxy and difluorophenyl groups in 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester enhances its reactivity compared to simpler analogs, making it particularly valuable for selective coupling reactions .

Case Studies

Recent studies have highlighted the efficacy of boronic esters in drug discovery:

  • Targeting Cancer Pathways : Research has shown that compounds similar to 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester can inhibit specific proteins involved in cancer progression. For example, studies involving WDR5 inhibitors demonstrate how structural modifications can enhance binding affinity and selectivity .
  • Synthesis of Antiviral Agents : The compound's utility in synthesizing antiviral agents has been explored, indicating potential therapeutic applications against viral infections.

Properties

IUPAC Name

2-(2,6-difluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLHYVPIYMQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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